Turkesterone

Descripción general

Descripción

Turkesterone is a naturally occurring ecdysteroid, a type of steroid hormone found in arthropods and certain plants. It is primarily derived from the plant Ajuga turkestanica, native to Central Asia. Ecdysteroids, including this compound, are known for their potential anabolic effects, which have garnered attention in the fitness and bodybuilding communities for their ability to promote muscle growth and enhance athletic performance .

Mecanismo De Acción

Target of Action

Turkesterone is a phytoecdysteroid, a plant-derived compound that is structurally similar to the insect steroid hormone 20-hydroxyecdysone . It primarily targets the ecdysteroid receptor (EcR) and Ultraspiracle (Usp) proteins, which are members of the nuclear receptor superfamily . These receptors regulate gene expression in a tissue- and development-specific manner .

Mode of Action

This compound interacts with its targets by binding to the ligand-binding domain of the ecdysteroid receptor . This binding triggers a series of biochemical reactions that lead to changes in the cell. This compound is believed to exert its effects by activating protein kinase B (Akt) and mammalian target of rapamycin (mTOR) signaling pathways . These pathways play a crucial role in protein synthesis and muscle cell growth, potentially leading to increased muscle mass and improved recovery .

Biochemical Pathways

The activation of the mTOR pathway by this compound is a key regulator of cell growth, proliferation, and metabolism, including muscle protein synthesis . When mTOR is activated, it promotes the translation of specific genes involved in protein synthesis and inhibits the breakdown of proteins in muscle cells . This compound also enhances the mRNA translation process and promotes leucine uptake into muscle cells .

Pharmacokinetics

It’s known that this compound is a naturally occurring compound and is present in certain plant species . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The primary result of this compound’s action is the enhancement of muscle growth by increasing muscle protein synthesis . It optimizes the mRNA translation process, promotes leucine uptake into muscle cells, and attains a positive nitrogen balance, preventing muscle breakdown . This leads to increased muscle mass and improved recovery .

Análisis Bioquímico

Biochemical Properties

Turkesterone interacts with various enzymes, proteins, and other biomolecules. It is believed to interact with the ligand-binding domain of the ecdysteroid receptor . The cavity of this receptor is predicted to possess space in the vicinity of C-11/C-12 of the ecdysteroid .

Cellular Effects

This compound influences cell function by activating anabolic signaling pathways, particularly the mTOR pathway . The mTOR pathway is a key regulator of cell growth, proliferation, and metabolism, including muscle protein synthesis .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is believed to interact with the ecdysteroid receptor, influencing the regulation of gene expression in a tissue- and development-specific manner .

Temporal Effects in Laboratory Settings

Current studies focus on its potential anabolic properties and its effects on muscle protein synthesis .

Dosage Effects in Animal Models

Research on this compound’s effects on muscle protein synthesis and the mTOR pathway in animal models is an area of growing interest . Some studies suggest that this compound can activate the mTOR pathway and enhance muscle protein synthesis in animals .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been studied for its potential to activate anabolic signaling pathways, particularly the mTOR pathway . The mTOR pathway is a key regulator of cell growth, proliferation, and metabolism .

Transport and Distribution

It is believed to interact with the ecdysteroid receptor, which could influence its localization or accumulation .

Subcellular Localization

It is believed to interact with the ecdysteroid receptor, which could influence its localization to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Turkesterone can be extracted from Ajuga turkestanica using solvents like methanol or ethanol. The extraction process typically involves grinding and macerating the plant material, followed by solvent extraction using methods such as Soxhlet extraction or maceration. The extract is then concentrated using a rotary evaporator to remove the solvent and obtain a this compound-rich extract .

Industrial Production Methods: Industrial production of this compound involves large-scale cultivation of Ajuga turkestanica and efficient extraction processes. Chromatographic techniques like column chromatography or high-performance liquid chromatography (HPLC) are used to purify the crude extract. The purified this compound is then analyzed using spectroscopic techniques such as UV-Vis, mass spectrometry, and nuclear magnetic resonance (NMR) to confirm its identity and purity .

Análisis De Reacciones Químicas

Types of Reactions: Turkesterone undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can form 11α-acyl derivatives through regioselective synthesis .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Substitution: Reagents like phenylboronic acid in dry dimethylformamide (DMF) can be used for substitution reactions.

Major Products: The major products formed from these reactions include various acyl derivatives of this compound, which retain significant biological activity .

Aplicaciones Científicas De Investigación

Turkesterone has a wide range of scientific research applications:

Comparación Con Compuestos Similares

Ecdysterone (20-hydroxyecdysone): Another prominent ecdysteroid known for its anabolic properties.

2-deoxyecdysone: A less common ecdysteroid with similar biological activities.

Comparison: While both turkesterone and ecdysterone are types of ecdysteroids, they differ in their potency and specific effects. This compound is often considered more potent in promoting muscle growth and enhancing athletic performance . Unlike anabolic steroids, this compound does not bind to androgen receptors, thus avoiding the hormonal imbalances and side effects associated with steroid use .

Actividad Biológica

Turkesterone, a naturally occurring phytoecdysteroid, is primarily derived from plants such as Ajuga turkestanica, Rhaponticum carthamoides, and Spinacia oleracea. It has garnered attention due to its potential biological activities, particularly in enhancing athletic performance, promoting muscle growth, and offering therapeutic benefits for various health conditions. This article delves into the biological activity of this compound, supported by recent research findings, data tables, and case studies.

This compound is characterized by its 11α-hydroxyl group and is structurally similar to the insect steroid hormone 20-hydroxyecdysone. Its mechanism of action is believed to involve interaction with the ecdysteroid receptor (EcR), influencing various physiological processes such as protein synthesis, glucose metabolism, and lipid regulation. Research indicates that this compound may enhance ATP synthesis in muscles and promote red blood cell production while exhibiting anti-inflammatory properties .

Biological Activities

1. Muscle Growth and Performance Enhancement

this compound has been shown to stimulate muscle growth by promoting protein synthesis. A study involving healthy males demonstrated that a daily supplementation of 500 mg of this compound for four weeks resulted in significant improvements in body composition, including increased muscle mass .

2. Effects on Metabolism

Research indicates that this compound may have beneficial effects on metabolic disorders. In diabetic animal models, it was observed to reduce hyperglycemia and improve insulin sensitivity without directly affecting insulin secretion . This suggests a potential role in managing diabetes and metabolic syndrome.

3. Antioxidant and Anti-inflammatory Properties

this compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress markers. Additionally, it has shown promise in modulating inflammatory responses, which could be beneficial in conditions like arthritis or other inflammatory diseases .

4. Antimicrobial Activity

Studies have also explored the antimicrobial properties of this compound. It has demonstrated activity against various bacterial strains, including Staphylococcus aureus and Candida albicans, indicating its potential use as a natural antimicrobial agent .

Data Table: Summary of Research Findings on this compound

Case Studies

Case Study 1: this compound Supplementation in Athletes

In a controlled trial involving athletes, participants who supplemented with this compound reported enhanced recovery times post-exercise and improved overall performance metrics compared to a placebo group. This underscores its potential as an ergogenic aid.

Case Study 2: this compound's Role in Diabetes Management

A study focused on the effects of this compound on diabetic rats revealed that administration led to a marked decrease in blood glucose levels and improved lipid profiles. These findings suggest that this compound may provide a dual benefit in both glucose regulation and lipid metabolism .

Propiedades

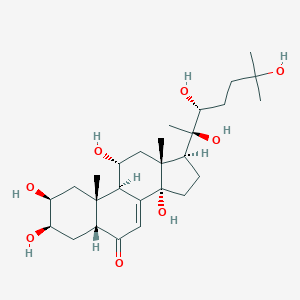

IUPAC Name |

(2S,3R,5R,9R,10R,11R,13R,14S,17S)-2,3,11,14-tetrahydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O8/c1-23(2,33)8-7-21(32)26(5,34)20-6-9-27(35)15-11-16(28)14-10-17(29)18(30)12-24(14,3)22(15)19(31)13-25(20,27)4/h11,14,17-22,29-35H,6-10,12-13H2,1-5H3/t14-,17+,18-,19+,20-,21+,22+,24-,25+,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSBAGDDNVWTLOM-XHZKDPLLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CCC(C)(C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@H]([C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)[C@@]1(CC[C@@H]2[C@](C)([C@@H](CCC(C)(C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41451-87-0 | |

| Record name | Turkesterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41451-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Turkesterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041451870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TURKESTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53E6Z3F8ZG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.